molecular formula C20H20N2O3S2 B2371024 3-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide CAS No. 919862-24-1

3-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

Cat. No.: B2371024
CAS No.: 919862-24-1
M. Wt: 400.51
InChI Key: BBISSSADIOVQGW-UHFFFAOYSA-N
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Description

3-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with an isopropylsulfonyl group and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thiourea.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts acylation reaction.

    Sulfonylation: The isopropylsulfonyl group can be introduced using isopropylsulfonyl chloride in the presence of a base such as pyridine.

    Amidation: The final step involves the formation of the benzamide by reacting the thiazole derivative with an appropriate benzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

3-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving thiazole derivatives.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide
  • 3-(ethylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide
  • 3-(propylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

Uniqueness

3-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is unique due to the presence of the isopropylsulfonyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interactions with specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-13(2)27(24,25)17-6-4-5-16(11-17)19(23)22-20-21-18(12-26-20)15-9-7-14(3)8-10-15/h4-13H,1-3H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBISSSADIOVQGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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